

Bayogenin 3-O-Cellobioside: Core Scientific Information

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Compound Focus: Bayogenin

CAS No.: 6989-24-8

Cat. No.: S647628

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Bayogenin 3-O-cellobioside is a triterpenoid saponin, a class of compounds known for their diverse biological activities [1]. The following table summarizes its key characteristics based on current research.

Aspect	Details from Research
Reported Activity	Confers non-cultivar-specific defense against rice blast fungus (<i>Pyricularia oryzae</i>) [2].
Biological Context	Identified as a novel anti-blast metabolite produced in rice in response to fungal infection [2].
Relevant Plant Source	Studied in resistant rice cultivars (e.g., Pi _{gm}) upon pathogen challenge [2].
Analytical Technique	Liquid Chromatography-Mass Spectrometry (LC-MS) is effectively used for metabolomic profiling of similar saponins [3].

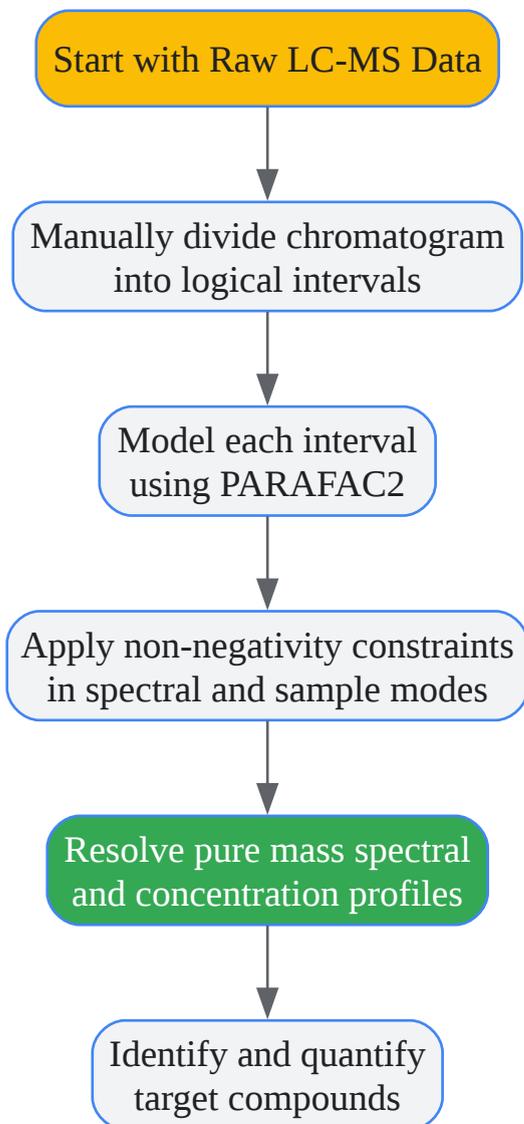
Technical FAQs for Experimental Work

Here are answers to potential technical questions, derived from the analysis of complex plant extracts containing similar compounds.

How can I resolve and quantify Bayogenin cellobioside in a complex plant extract? Conventional analysis of LC-MS data can be challenging due to peak overlapping, baseline drift, and retention time shifts. A powerful solution is to use multi-way decomposition methods like **PARAFAC2**.

- **Application:** PARAFAC2 can directly model raw LC-MS data without pre-processing steps like alignment. It successfully resolves and quantifies elusive peaks, including triterpenoid saponins like hederagenin cellobioside and oleanolic acid cellobioside, even when they are co-eluted or have low signal-to-noise ratios [3].
- **Workflow:** The process involves dividing the total chromatogram into smaller intervals that contain a baseline and do not split peaks. Each interval is then modeled individually by PARAFAC2 with non-negativity constraints applied to the spectral and sample modes [3].

The diagram below illustrates this analytical workflow.



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What if my chromatographic peaks for saponins are poorly resolved? As shown in the workflow above, **PARAFAC2 modeling is particularly suited for this issue**. It handles severe chromatographic artifacts, including:

- **Retention time shifts** between sample runs.
- **Strongly overlapping peaks** of chemically similar compounds or isomers.
- **Baseline drifts** and peaks with a **low signal-to-noise ratio** [3].

Key Takeaways for Your Research

- **Source Material is Key:** Based on current knowledge, investigating **Bayogenin 3-O-cellobioside** would require working with appropriate plant systems, such as specific rice cultivars that produce this compound in response to fungal infection [2].
- **Leverage Advanced Data Analysis:** For accurate identification and quantification, especially in complex extracts, consider moving beyond basic peak detection software. Employing multi-way modeling techniques like **PARAFAC2** can provide superior resolution of challenging peaks [3].

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